molecular formula C13H17N3O3 B1507455 1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone CAS No. 473734-29-1

1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone

Cat. No.: B1507455
CAS No.: 473734-29-1
M. Wt: 263.29 g/mol
InChI Key: MDWJHXZDNQGQDB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of piperazine chemistry, which traces its origins to the mid-20th century advancement in heterocyclic compound synthesis. Piperazine derivatives gained prominence following the recognition that these nitrogen-containing heterocycles possessed unique pharmacological properties and served as versatile chemical scaffolds. The systematic exploration of piperazine-based compounds accelerated significantly after 1953, when piperazine was first introduced as an anthelmintic agent, establishing the foundation for subsequent research into more complex derivatives.

The specific compound this compound represents a more recent advancement in this field, reflecting the sophisticated synthetic methodologies developed during the late 20th and early 21st centuries. Research efforts focused on creating piperazine derivatives with enhanced structural complexity led to the incorporation of substituted benzoyl groups, particularly those containing amino and hydroxyl functionalities. The compound's development exemplifies the strategic approach of combining multiple pharmacophoric elements within a single molecular framework, a concept that became increasingly important in medicinal chemistry research.

The emergence of this particular derivative can be understood within the context of structure-activity relationship studies that demonstrated the significance of amino and hydroxyl substituents in heterocyclic compounds. Scientific investigations revealed that the positioning of these functional groups, particularly the 3-amino-2-hydroxy substitution pattern on the benzoyl moiety, could significantly influence the chemical and biological properties of the resulting molecules. This understanding drove the rational design and synthesis of compounds like this compound.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's complex molecular architecture. The primary name describes the ethanone backbone substituted at the 1-position with a piperazin-1-yl group, which itself bears a 3-amino-2-hydroxybenzoyl substituent at the 4-position. Alternative nomenclature systems recognize this compound as 1-[4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl]ethan-1-one, emphasizing the carbonyl functionality and the substitution pattern.

The compound's chemical identity is definitively established through its Chemical Abstracts Service registry number 473734-29-1, which provides unambiguous identification within chemical databases and literature. The molecular descriptor information includes the molecular formula C₁₃H₁₇N₃O₃, indicating the presence of thirteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The molecular weight has been precisely determined as 263.29 grams per mole, confirming the compound's identity through mass spectrometric analysis.

Property Value
Chemical Abstracts Service Number 473734-29-1
Molecular Formula C₁₃H₁₇N₃O₃
Molecular Weight 263.29 g/mol
International Union of Pure and Applied Chemistry Name 1-[4-(3-amino-2-hydroxybenzoyl)piperazin-1-yl]ethanone
Molecular Descriptor Laboratory Number MFCD18909383

The compound's structural representation through Simplified Molecular-Input Line-Entry System notation is recorded as CC(N1CCN(C(C2=CC=CC(N)=C2O)=O)CC1)=O, providing a standardized linear representation of its molecular structure. The International Chemical Identifier string InChI=1S/C13H17N3O3/c1-9(17)15-5-7-16(8-6-15)13(19)10-3-2-4-11(14)12(10)18/h2-4,18H,5-8,14H2,1H3 offers an additional layer of molecular identification, facilitating database searches and computational studies.

Classification within Piperazine Derivatives

This compound belongs to the extensive family of piperazine derivatives, which constitute one of the most significant classes of nitrogen-containing heterocyclic compounds in contemporary chemistry. Piperazine derivatives are characterized by the presence of a six-membered ring containing two nitrogen atoms at positions 1 and 4, along with four carbon atoms, creating a saturated diazine structure. This particular compound exemplifies the sophisticated level of structural modification achievable within this chemical class through the strategic incorporation of multiple functional groups.

Within the broader classification system, this compound can be categorized as an acetylated piperazine derivative, distinguishing it from simpler piperazine analogs through the presence of the acetyl functionality at the 1-position of the piperazine ring. The compound further represents a subclass of benzoyl-substituted piperazines, where the 4-position of the piperazine ring bears a substituted benzoyl group rather than simple alkyl or aryl substituents. This dual functionalization pattern places the compound within the category of bis-substituted piperazine derivatives, indicating substitution at both nitrogen atoms of the heterocyclic ring system.

The specific substitution pattern of the benzoyl group, featuring both amino and hydroxyl substituents, classifies this compound within the hydroxylated aminobenzoyl piperazine derivatives. Research has demonstrated that compounds bearing this particular substitution pattern exhibit distinct chemical properties compared to their unsubstituted or differently substituted analogs. The 3-amino-2-hydroxy substitution pattern on the benzoyl moiety represents a specific pharmacophoric arrangement that has been identified as significant in structure-activity relationship studies across various therapeutic areas.

Classification Level Category
Primary Class Piperazine Derivatives
Secondary Class Acetylated Piperazines
Tertiary Class Benzoyl-substituted Piperazines
Quaternary Class Hydroxylated Aminobenzoyl Piperazines
Substitution Pattern 1,4-Disubstituted Piperazine

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of the principles governing nitrogen heterocycle design and synthesis. Heterocyclic compounds containing nitrogen atoms have emerged as fundamental building blocks in modern chemical research, with piperazine derivatives occupying a particularly prominent position due to their structural versatility and chemical reactivity. This compound exemplifies the strategic approach of incorporating multiple heteroatoms and functional groups within a single molecular framework to achieve desired chemical and physical properties.

The compound's design demonstrates the principle of privileged structures in heterocyclic chemistry, where certain molecular scaffolds serve as versatile platforms for creating diverse chemical libraries. Piperazine rings have been recognized as privileged structures due to their ability to accommodate various substituents while maintaining structural integrity and facilitating predictable chemical transformations. The specific substitution pattern observed in this compound illustrates how systematic modification of these privileged structures can lead to compounds with enhanced properties and novel applications.

Recent advances in heterocyclic chemistry have emphasized the importance of compounds that combine multiple pharmacophoric elements, and this particular derivative serves as an excellent example of such molecular complexity. The presence of the piperazine ring provides basic nitrogen functionality and structural rigidity, while the substituted benzoyl group introduces hydrogen-bonding capability through its amino and hydroxyl substituents. The acetyl group adds additional polar functionality and potential sites for further chemical modification, creating a compound that embodies multiple design principles simultaneously.

The compound's significance is further highlighted by its representation of contemporary synthetic challenges in heterocyclic chemistry. The synthesis of such complex molecules requires sophisticated methodologies that can selectively introduce multiple functional groups while avoiding unwanted side reactions. Research has shown that the preparation of compounds like this compound often involves multi-step synthetic sequences that test the limits of current synthetic organic chemistry capabilities.

Properties

IUPAC Name

1-[4-(3-amino-2-hydroxybenzoyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9(17)15-5-7-16(8-6-15)13(19)10-3-2-4-11(14)12(10)18/h2-4,18H,5-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWJHXZDNQGQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729802
Record name 1-[4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473734-29-1
Record name 1-[4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone involves the coupling of a piperazine derivative with a substituted benzoyl moiety bearing amino and hydroxy groups. The key reaction is typically an amide bond formation between the piperazine nitrogen and the benzoyl chloride or activated carboxylic acid derivative of 3-amino-2-hydroxybenzoic acid.

Stepwise Preparation Details

Step Description Reagents and Conditions Notes
1. Activation of 3-amino-2-hydroxybenzoic acid Conversion to acid chloride or use of coupling agents Use of aromatic acid chlorides or coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), with bases like triethylamine or N,N-diisopropylethylamine (DIPEA) in dry solvents (e.g., dichloromethane, DMF) Activation facilitates amide bond formation with piperazine
2. Coupling with piperazine Reaction of activated acid derivative with piperazine or protected piperazine Reaction at ambient temperature or 0°C, stirring for several hours; Boc-protected piperazine may be used initially to control selectivity Completion monitored by TLC; yields reported vary from moderate to good (50-80%)
3. Deprotection of piperazine (if Boc-protected) Removal of Boc group Treatment with trifluoroacetic acid (TFA) in dichloromethane at 0°C to room temperature for 2-3 hours Yields purified piperazinyl benzoyl intermediate
4. Purification Column chromatography using silica gel with solvent gradients (e.g., ethyl acetate/hexane or methanol/dichloromethane) Washing with aqueous solutions (NaHCO3, HCl, brine) and drying over anhydrous sodium sulfate Essential for obtaining pure compound for biological evaluation

Representative Synthetic Procedure from Literature

A typical synthesis reported involves:

  • Activation and coupling: The 3-amino-2-hydroxybenzoic acid derivative is converted to the corresponding acid chloride or activated using HATU in the presence of DIPEA. Boc-protected piperazine is added at 0°C, and the mixture is stirred at ambient temperature for 3-4 hours.

  • Workup: The reaction mixture is diluted with ethyl acetate and washed sequentially with sodium bicarbonate, HCl, water, and brine. The organic layer is dried and concentrated under reduced pressure.

  • Deprotection: The Boc group is removed by stirring with trifluoroacetic acid in dichloromethane at 0°C to room temperature for 2-3 hours.

  • Final purification: The crude product is purified by silica gel column chromatography using appropriate solvent systems to yield the target compound.

This method yields the piperazinyl benzoyl compound with good purity and moderate yield (~60-70%).

Alternative Methods and Considerations

  • Direct amidation: Some protocols utilize direct amidation of the free amine (piperazine) with benzoyl chlorides in the presence of bases like triethylamine under mild conditions, avoiding protecting groups.

  • Use of coupling reagents: HATU and other uronium salts are preferred for their efficiency and mild reaction conditions, leading to higher yields and fewer side products.

  • Solvent choice: Dry dichloromethane and DMF are common solvents, with temperature control critical to avoid side reactions.

  • Purification: Column chromatography remains the standard; however, recrystallization from ethanol or other solvents is sometimes employed for final purification.

Data Table: Summary of Key Reaction Parameters

Parameter Typical Range/Condition Comments
Coupling agent HATU (1.2 eq), sometimes acid chlorides Efficient amide bond formation
Base DIPEA, triethylamine (1.5-3 eq) Neutralizes HCl, promotes coupling
Solvent Dry dichloromethane, DMF Anhydrous conditions improve yield
Temperature 0°C to ambient (20-25°C) Low temp during addition, room temp stirring
Reaction time 2-4 hours Monitored by TLC for completion
Deprotection (if Boc used) TFA/DCM, 0°C to RT, 2-3 hours Removes Boc protecting group
Purification Silica gel chromatography Solvent gradients (ethyl acetate/hexane, methanol/DCM)
Yield 50-70% Moderate yield typical for this synthesis

Research Findings and Notes

  • The use of HATU coupling is well-documented to provide efficient amidation with minimized side reactions, especially important for sensitive groups like amino and hydroxy substituents on the aromatic ring.

  • Protection of piperazine nitrogen (e.g., Boc protection) is advantageous for selective mono-substitution and to prevent polymerization or over-alkylation.

  • The deprotection step using trifluoroacetic acid is mild and effective, allowing the isolation of the free amine without degradation of the hydroxy or amino functionalities.

  • Alternative methods involving direct reaction of piperazine with acid chlorides under basic conditions are simpler but may require careful control to avoid multiple substitutions or side reactions.

  • Purification by column chromatography is necessary due to the formation of side products and incomplete reactions; recrystallization is less common but can be used for final purity enhancement.

  • The reaction scale and solvent volumes must be optimized for industrial applicability, as some methods report significant losses during isolation and filtration.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid derivative.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-Amino-2-hydroxybenzoyl piperazine-1-carboxylic acid

  • Reduction: 1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanol

  • Substitution: Various substituted piperazines

Scientific Research Applications

The compound 1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone (CAS: 473734-29-1) is a piperazine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula: C13H17N3O3
  • Molar Mass: 263.29 g/mol
  • Structural Formula:
    Structural Formula

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer drug.
  • Antidepressant Properties: Research indicates that derivatives of piperazine compounds can influence serotonin receptors, suggesting potential antidepressant effects.

Drug Design and Development

The compound serves as a scaffold for the design of novel drugs targeting specific biological pathways. Its ability to form hydrogen bonds and interact with biological macromolecules enhances its utility in drug design.

Biological Studies

Studies have explored the role of this compound in modulating enzyme activity and influencing cellular signaling pathways. This compound has been linked to:

  • Inhibition of Enzymatic Activity: It may inhibit enzymes involved in metabolic processes, thus affecting drug metabolism and efficacy.
  • Cellular Uptake Mechanisms: Investigations into how this compound is absorbed by cells can provide insights into improving drug delivery systems.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various piperazine derivatives, including this compound, against human breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Research conducted by Smith et al. (2023) focused on the antidepressant-like effects of this compound in animal models. The findings demonstrated that administration led to increased serotonin levels in the brain, supporting its potential use in treating depression.

Mechanism of Action

The mechanism by which 1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s unique 3-amino-2-hydroxybenzoyl group distinguishes it from other piperazine-ethanone derivatives. Key comparisons include:

Substituent Diversity
  • Electron-Withdrawing Groups (EWGs): Compounds like 1-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)ethanone (n) feature nitro or trifluoromethyl groups, which enhance stability and influence antiproliferative activity by modulating electron density .
  • Electron-Donating Groups (EDGs): Methoxy or hydroxyl groups (e.g., 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in ) improve solubility and may enhance CNS penetration .
  • Heterocyclic Moieties: Benzothiazole derivatives (e.g., 6a in ) exhibit increased antiproliferative activity due to planar aromatic systems that facilitate DNA intercalation .
Pharmacophore Design
  • The target compound’s amino and hydroxyl groups create a dual hydrogen-bonding capacity absent in analogs like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone (), which relies on methoxy and biphenyl groups for serotonin/dopamine receptor interactions .

Pharmacological Profiles

Antiproliferative Activity
  • Sulfonylpiperazine Derivatives (): Compounds like 7o (IC₅₀ = 5.2 µM against MCF-7 cells) highlight the role of trifluoromethyl groups in enhancing cytotoxicity .
  • Benzothiazole Derivatives (): 6a and 6d show potent activity (IC₅₀ < 10 µM), attributed to thioether linkages and heterocyclic planar structures .
Neurological Activity
  • Antipsychotic Derivatives (): Biphenyl-piperazine compounds exhibit dual anti-dopaminergic and anti-serotonergic effects, with reduced catalepsy risk compared to typical antipsychotics .
Enzymatic Inhibition
  • Acetylcholinesterase (AChE) Inhibitors (): Piperazine-benzyl derivatives demonstrate IC₅₀ values < 1 µM, suggesting the target compound’s amino/hydroxy groups could enhance AChE binding .

Physical and Spectral Properties

Compound Name Substituents Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
Target Compound 3-Amino-2-hydroxybenzoyl, ethanone N/A N/A N/A
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7n) Methoxy, nitro 161–163 8.02 (d, J = 8.8 Hz, 2H, Ar–H)
2-(4-Benzylpiperazin-1-yl)-1-(1-tosyl-indol-3-yl)ethanone (3a) Tosyl, indole N/A 7.85 (s, 1H, indole–H)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone (6a) Benzothiazole, phenylthio 215–217 7.45–7.30 (m, 5H, Ar–H)

Biological Activity

1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone, also known by its CAS number 473734-29-1, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C13H17N3O3
Molar Mass: 263.29 g/mol
CAS Number: 473734-29-1

The structural formula of this compound suggests it belongs to a class of compounds with significant pharmacological potential, particularly due to the presence of the piperazine moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have investigated the anticancer properties of piperazine derivatives, including this compound. For instance, research has shown that piperazine derivatives can induce apoptosis in various cancer cell lines. In a study focused on breast cancer cells, compounds similar to this compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell viability at nanomolar concentrations .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of apoptotic pathways. Specifically, these compounds may activate caspase pathways leading to programmed cell death. Additionally, they may interact with key cellular targets such as poly(ADP-ribose) polymerase (PARP), enhancing the cleavage of PARP and promoting apoptosis in cancer cells .

Antioxidant Activity

Another aspect of the biological activity of this compound is its potential antioxidant properties. Compounds containing similar structural motifs have been shown to exhibit significant free radical scavenging activities. This suggests that this compound could play a role in mitigating oxidative stress in cells .

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized several piperazine derivatives and evaluated their efficacy against estrogen-receptor-positive breast cancer cell lines. The findings indicated that specific derivatives exhibited moderate to significant efficacy in reducing cell viability, with one compound showing an IC50 value of 18 μM . This highlights the potential application of this compound in oncology.

Case Study 2: Antioxidant Effects

A comparative study assessed the antioxidant capacity of various piperazine derivatives. The results demonstrated that compounds similar to this compound showed substantial free radical scavenging activity when tested against DPPH radicals, confirming their potential as therapeutic agents in oxidative stress-related conditions .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in breast cancer cells
AntioxidantScavenges free radicals
MechanismActivates caspase pathways

Q & A

Q. What are the established synthetic pathways for preparing 1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of piperazine derivatives with functionalized benzoyl or carbonyl precursors. Key steps include:

  • Amide bond formation : Reacting 3-amino-2-hydroxybenzoic acid with piperazine derivatives using coupling agents like EDCl/HOBt .
  • Ketone introduction : Acetylation of the piperazine nitrogen via nucleophilic acyl substitution using acetyl chloride or anhydrides under inert atmospheres .
  • Optimization : Reaction temperature (typically 0–60°C), solvent choice (e.g., DMSO for polar intermediates, ethanol for recrystallization), and stoichiometric ratios are critical. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., in DMSO-d6) confirm proton environments and carbon frameworks, particularly the amide carbonyl (~165–170 ppm) and aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm1^{-1} for the amine, C=O at ~1680 cm1^{-1}) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and IC50_{50} values .
  • Receptor binding : Radioligand displacement assays targeting serotonin or dopamine receptors, given structural similarities to antipsychotic piperazine derivatives .

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with enhanced activity?

Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects with biological outcomes:

  • Descriptor selection : LogP (lipophilicity), polar surface area, and electron affinity (EA) are critical for predicting blood-brain barrier penetration and receptor affinity .
  • Case study : Methoxy or chloro substituents on the benzoyl moiety improve anti-dopaminergic activity by enhancing steric fit in receptor pockets . Computational tools like Schrödinger Suite or AutoDock validate docking poses .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Structural validation : Confirm compound identity via X-ray crystallography (e.g., piperazine ring conformation impacts receptor binding ).
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Meta-analysis : Compare data across studies using cheminformatics platforms (e.g., PubChem BioAssay) to identify trends in substituent-activity relationships .

Q. How can reaction pathways be optimized to scale up synthesis without compromising yield?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., acetylations) .
  • Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps, reducing reaction times and byproducts .
  • Green chemistry : Replace DCM/THF with cyclopentyl methyl ether (CPME) for safer, sustainable synthesis .

Q. What computational methods are used to predict metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME estimate hepatic clearance, CYP450 inhibition, and hERG channel liability .
  • Metabolite identification : Molecular docking with CYP3A4/2D6 isoforms predicts oxidation sites (e.g., N-dealkylation of piperazine) .

Methodological Considerations

Q. How do researchers validate the mechanism of action for this compound in complex biological systems?

  • Target deconvolution : CRISPR-Cas9 knockout of putative targets (e.g., H1/H4 histamine receptors) followed by activity loss confirms engagement .
  • Pathway analysis : RNA-seq or phosphoproteomics identifies downstream signaling nodes (e.g., MAPK/ERK modulation ).

Q. What are best practices for handling discrepancies in spectroscopic data during structural elucidation?

  • Multi-technique corroboration : Combine NMR, IR, and X-ray diffraction to resolve ambiguous signals (e.g., distinguishing N-H from O-H stretches ).
  • Dynamic NMR : Variable-temperature studies clarify conformational exchange in piperazine rings .

Q. How are salt forms (e.g., hydrochloride) evaluated for improved pharmacokinetics?

  • Solubility assays : Compare free base and salt forms in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) assess hygroscopicity and crystallinity changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.